molecular formula C7H14ClNO B2373688 2-(Oxolan-3-yl)azetidine hydrochloride CAS No. 2138518-99-5

2-(Oxolan-3-yl)azetidine hydrochloride

Cat. No.: B2373688
CAS No.: 2138518-99-5
M. Wt: 163.65
InChI Key: DIFDADRAWBSNKM-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)azetidine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the field of medical research due to its potential therapeutic effects.

Scientific Research Applications

2-(Oxolan-3-yl)azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Safety and Hazards

The safety information for “2-(Oxolan-3-yl)azetidine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines, including “2-(Oxolan-3-yl)azetidine hydrochloride”, have seen increased prominence as saturated building blocks in the field of drug discovery . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Mechanism of Action

Mode of Action

It is known that azetidine derivatives can interact with various biological targets, influencing cellular processes

Biochemical Pathways

Given the structural similarity to other azetidine derivatives, it might be involved in several biochemical reactions . More research is required to identify the specific pathways influenced by this compound.

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 2-(Oxolan-3-yl)azetidine hydrochloride’s action are currently unknown. As a new chemical entity, its effects at the molecular and cellular levels are yet to be explored .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of this compound . .

Preparation Methods

The synthesis of 2-(Oxolan-3-yl)azetidine hydrochloride involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium

Chemical Reactions Analysis

2-(Oxolan-3-yl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Comparison with Similar Compounds

2-(Oxolan-3-yl)azetidine hydrochloride is unique due to its specific structure and properties. Similar compounds include other azetidines and oxolanes, which share some structural similarities but differ in their specific chemical and physical properties.

Properties

IUPAC Name

2-(oxolan-3-yl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDADRAWBSNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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